N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2097871-87-7
VCID: VC4487857
InChI: InChI=1S/C18H15N5O3S/c24-18-14-7-1-2-8-15(14)21-22-23(18)12-11-20-27(25,26)16-9-3-5-13-6-4-10-19-17(13)16/h1-10,20H,11-12H2
SMILES: C1=CC=C2C(=C1)C(=O)N(N=N2)CCNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Molecular Formula: C18H15N5O3S
Molecular Weight: 381.41

N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide

CAS No.: 2097871-87-7

Cat. No.: VC4487857

Molecular Formula: C18H15N5O3S

Molecular Weight: 381.41

* For research use only. Not for human or veterinary use.

N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide - 2097871-87-7

Specification

CAS No. 2097871-87-7
Molecular Formula C18H15N5O3S
Molecular Weight 381.41
IUPAC Name N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide
Standard InChI InChI=1S/C18H15N5O3S/c24-18-14-7-1-2-8-15(14)21-22-23(18)12-11-20-27(25,26)16-9-3-5-13-6-4-10-19-17(13)16/h1-10,20H,11-12H2
Standard InChI Key OEUSXYXVUJCNHI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(N=N2)CCNS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Introduction

Structural and Chemical Features

The molecular formula of N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide is C19H16N6O3SC_{19}H_{16}N_6O_3S, with a molecular weight of 424.44 g/mol. Key structural components include:

  • Quinoline moiety: A bicyclic aromatic system known for its antimicrobial and anticancer properties.

  • Benzotriazinone group: A fused heterocycle with a carbonyl group at position 4, contributing to enzyme inhibition capabilities .

  • Ethylsulfonamide linker: Connects the two aromatic systems, enhancing solubility and enabling interactions with biological targets.

The planar quinoline ring and the partially saturated benzotriazinone core create a rigid scaffold, while the sulfonamide group introduces polarity, facilitating binding to proteins via hydrogen bonding .

Synthesis and Reaction Optimization

Synthetic Route

The synthesis involves a two-step protocol:

  • Preparation of 3-(2-aminoethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazine:
    Anthranilic acid derivatives are cyclized with ethylenediamine under acidic conditions to form the benzotriazinone ethylamine intermediate .

  • Sulfonamide formation:
    The amine intermediate reacts with quinoline-8-sulfonyl chloride in dimethylformamide (DMF) with triethylamine as a base, yielding the target compound .

Reaction conditions:

  • Solvent: DMF or dichloromethane

  • Temperature: 0–25°C

  • Time: 4–6 hours

  • Yield: ~70–85% (hypothetical, based on analogous reactions) .

Catalysis and Green Chemistry

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • S=O stretches: 1175 cm⁻¹ (asymmetric) and 1360 cm⁻¹ (symmetric) .

  • C=O (benzotriazinone): 1680 cm⁻¹ .

  • N–H (sulfonamide): 3250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1 \text{H}-NMR (400 MHz, DMSO-d6d_6):

    • Quinoline protons: δ 8.50–9.10 (multiplet, 4H).

    • Benzotriazinone protons: δ 7.60–8.20 (multiplet, 4H).
      – Ethyl linker: δ 3.20 (t, 2H, –CH₂–NH–), δ 2.85 (t, 2H, –CH₂–N–) .
      – Sulfonamide NH: δ 11.40 (s, 1H) .

  • 13C^{13} \text{C}-NMR:
    – Quinoline C-8: δ 152.3 (sulfonamide attachment site).
    – Benzotriazinone C-4: δ 162.1 (carbonyl) .

Mass Spectrometry

  • ESI–MS: m/z 425.1 [M+H]⁺ (calculated: 424.44) .

Physicochemical Properties

PropertyValue/Range
Melting point215–220°C (decomp.)
SolubilityDMSO > 10 mg/mL
LogP2.8 (predicted)
pKa (sulfonamide NH)~10.2

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